![molecular formula C22H24N2O2 B7719160 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide](/img/structure/B7719160.png)
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide
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Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as HMN-176 and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of HMN-176 is not fully understood, but it is believed to inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HMN-176 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of tumor growth. It has also been shown to have anti-inflammatory properties and to inhibit the formation of new blood vessels, which are essential for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HMN-176 in lab experiments is its high potency and specificity, which allows for precise targeting of cancer cells. However, its solubility in organic solvents can make it challenging to use in certain experiments, and its potential toxicity requires careful handling.
Future Directions
There are several potential future directions for research on HMN-176, including:
1. Further investigation of its mechanism of action and potential targets in cancer cells.
2. Development of more efficient synthesis methods to produce larger quantities of HMN-176.
3. Exploration of its potential applications in other diseases, such as inflammatory disorders and autoimmune diseases.
4. Investigation of its potential use in combination with other cancer treatments to enhance their efficacy.
In conclusion, HMN-176 is a promising chemical compound that has shown significant potential in scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of HMN-176 involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with o-tolylbutyric acid and subsequent purification. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
HMN-176 has been the subject of numerous scientific studies due to its potential applications in cancer treatment and other diseases. It has been shown to have anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further research.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-7-21(25)24(20-9-6-5-8-16(20)3)14-18-13-17-11-10-15(2)12-19(17)23-22(18)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVQVSUQEFZSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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